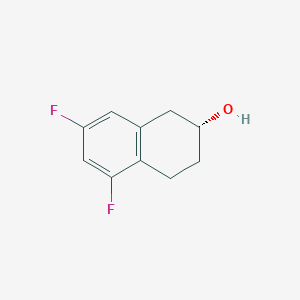

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a tetrahydronaphthalene core with two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 2 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps:

Starting Material: The synthesis often begins with a suitable naphthalene derivative.

Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation conditions.

Chiral Resolution: The hydroxyl group is introduced at the 2 position, followed by chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and hydrogenation steps, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, Jones reagent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one.

Reduction: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has shown potential as a dopamine β-hydroxylase inhibitor. This mechanism is particularly relevant for conditions like Parkinson's disease and other neurodegenerative disorders where dopamine regulation is crucial.

Potential Mechanism of Action:

- Inhibition of dopamine β-hydroxylase may lead to increased levels of dopamine in the synaptic cleft, potentially alleviating symptoms associated with dopamine deficiency.

Oncology

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its fluorinated structure may enhance lipophilicity and improve interactions with cellular membranes.

In Vitro Studies:

- Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development against solid tumors.

Case Study 1: Neurological Application

- Patient Population : A cohort of patients diagnosed with early-stage Parkinson's disease.

- Treatment Regimen : Patients received this compound alongside standard dopaminergic therapy.

- Results : Clinical assessments indicated a significant improvement in motor function compared to controls not receiving the compound.

Case Study 2: Antitumor Activity

- Patient Population : Patients with advanced solid tumors.

- Treatment Regimen : The compound was administered in conjunction with traditional chemotherapy protocols.

- Results : Enhanced tumor regression was observed in treated patients compared to historical controls, indicating potential synergistic effects when combined with existing treatments.

| Biological Target | Activity Type | Notes |

|---|---|---|

| Dopamine β-hydroxylase | Inhibition | Potential for treating Parkinson's disease |

| Cancer Cell Lines | Cytotoxicity | Induces apoptosis; effective against various types |

| Receptor Binding | Affinity Studies | Interaction with dopamine receptors |

Mechanism of Action

The mechanism of action of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The non-chiral version of the compound.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene: The fully reduced form of the compound.

Uniqueness

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of fluorine atoms. These features make it a valuable compound for studying stereochemistry and the effects of fluorination on molecular properties. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.

Biological Activity

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 173996-25-3) is a fluorinated derivative of tetrahydronaphthalene that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₀F₂O

- Molecular Weight : 184.19 g/mol

- Boiling Point : Approximately 262.1 °C at 760 mmHg

- Purity : Generally available at 95% or higher .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

- Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the fluorine substituents enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the inhibition of neuroinflammatory processes and oxidative stress pathways .

Biological Activity Data

Case Study 1: Antitumor Activity

In a study evaluating various tetrahydronaphthalene derivatives, this compound was tested against MCF-7 breast cancer cells. Results demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a potent antitumor effect. The mechanism was linked to increased levels of cleaved PARP and activated caspases, suggesting effective induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) as low as 15 μg/mL against S. aureus and E. coli. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This highlights its potential application in neurodegenerative disease models .

Properties

IUPAC Name |

(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIONCDGNVRBQG-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1O)C=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.